molecular formula C37H38N2O6 B1668398 Cepharanthine CAS No. 481-49-2

Cepharanthine

Cat. No.: B1668398
CAS No.: 481-49-2
M. Wt: 606.7 g/mol
InChI Key: YVPXVXANRNDGTA-WDYNHAJCSA-N
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Biochemical Analysis

Biochemical Properties

Cepharanthine exhibits a variety of potent activities, including inhibition of the NF-κB signaling pathway , activation of the AMPK (adenosine 5′ monophosphate-activated protein kinase) signaling pathway , blockade of autophagosome–lysosome fusion , inhibition of the STAT3 (signal transducer and activator of transcription 3) signaling pathway , scavenging of free radicals and prevention of lipid peroxidation , and binding to heat shock proteins .

Cellular Effects

This compound has been shown to block P. falciparum development in ring stage . It also increases oxidative stress, decreases mitochondrial membrane potential, and enhances reactive oxygen species (ROS) accumulation in gastric cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound is multifactorial. The drug exerts membrane effects (modulation of efflux pumps, membrane rigidification) as well as different intracellular and nuclear effects. This compound interferes with several metabolic axes, primarily with the AMP-activated protein kinase (AMPK) and NFκB signaling pathways .

Temporal Effects in Laboratory Settings

This compound has a half-life of 31.3–36.9 h and achieves a steady state after five to six repeated doses of 100 mg/day, with a maximum of 9.6% residual drug after oral administration .

Dosage Effects in Animal Models

In animal models, supplementation with this compound effectively mitigates body weight loss and elevation of disease activity index (DAI), reduces the malondialdehyde (MDA) content to 2.45 nM/mL while increasing the reduced glutathione (GSH) content to 35.53 μg/mL, inhibits inflammatory response, and maintains proper intestinal epithelium tight junctions .

Transport and Distribution

This compound is an inhibitor of cholesterol transport and can inhibit the endo-lysosomal transport of free cholesterol and LDL in endothelial cells .

Properties

IUPAC Name

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXVXANRNDGTA-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045957
Record name Cepharanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-49-2
Record name (+)-Cepharanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cepharanthine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cepharanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEPHARANTHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965
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Record name Cepharanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 481-49-2
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Record name CEPHARANTHINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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